molecular formula C22H24N2OS B2520824 N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1359322-24-9

N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2520824
CAS No.: 1359322-24-9
M. Wt: 364.51
InChI Key: PMEDGZDUNBTHOP-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylphenyl group, and a pyrrole ring attached to a thiophene core. The presence of these diverse functional groups makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrole ring: This step often involves the reaction of the thiophene derivative with a pyrrole compound in the presence of a catalyst.

    Attachment of the cyclohexyl and methylphenyl groups: These groups can be introduced through various substitution reactions, often using organometallic reagents or halogenated precursors.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole rings, leading to the formation of sulfoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as binding to proteins or nucleic acids.

    Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve:

    Binding to enzymes or receptors: Modulating their activity or function.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Participating in electron transfer reactions: Due to the presence of the thiophene and pyrrole rings, which can facilitate electron delocalization.

Comparison with Similar Compounds

Similar compounds to N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide include other thiophene derivatives with different substituents. Some examples are:

    N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate: Similar structure but with an ester group instead of a carboxamide.

    4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Lacks the cyclohexyl group.

    N-cyclohexyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Lacks the methylphenyl group.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-16-9-11-17(12-10-16)19-15-26-21(20(19)24-13-5-6-14-24)22(25)23-18-7-3-2-4-8-18/h5-6,9-15,18H,2-4,7-8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEDGZDUNBTHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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